molecular formula C18H16F5N5 B13643924 2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine

2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine

Cat. No.: B13643924
M. Wt: 397.3 g/mol
InChI Key: ATKFWGWSXHYEQL-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of multiple fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and high temperatures to facilitate the formation of the imidazopyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3H-Imidazo[4,5-c]pyridin-2-amine: Another imidazopyridine with similar structural features but different biological activities.

    2-(4,4-Difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]-amine: Shares some structural similarities but lacks the imidazopyridine core.

Uniqueness

The uniqueness of 3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- lies in its specific combination of functional groups and the presence of multiple fluorine atoms, which confer enhanced stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H16F5N5

Molecular Weight

397.3 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)pyridin-2-yl]-3H-imidazo[4,5-c]pyridin-6-amine

InChI

InChI=1S/C18H16F5N5/c19-17(20)5-3-10(4-6-17)16-26-12-7-15(25-9-13(12)27-16)28-14-2-1-11(8-24-14)18(21,22)23/h1-2,7-10H,3-6H2,(H,26,27)(H,24,25,28)

InChI Key

ATKFWGWSXHYEQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC3=CC(=NC=C3N2)NC4=NC=C(C=C4)C(F)(F)F)(F)F

Origin of Product

United States

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